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Compound of Interest

Compound Name: Dichlorprop-methyl

Cat. No.: B1197094

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dichlorprop-
methyl, a widely used herbicide. The focus is on Nuclear Magnetic Resonance (NMR) and Gas
Chromatography-Mass Spectrometry (GC-MS), two pivotal techniques for the structural
elucidation and quantification of this compound. This document outlines the available spectral
data and provides detailed experimental protocols for analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Dichlorprop-methyl
(C10H10CI203, Molar Mass: 249.09 g/mol ).[1]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. The
data presented here was obtained using a Bruker AM-270 spectrometer.[2]
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Chemical Shift (ppm) Carbon Atom Assignment
Data not available in search results C1 (Aromatic)
Data not available in search results C2 (Aromatic)
Data not available in search results C3 (Aromatic)
Data not available in search results C4 (Aromatic)
Data not available in search results C5 (Aromatic)
Data not available in search results C6 (Aromatic)
Data not available in search results C7 (CH)

Data not available in search results C8 (CHs)
Data not available in search results C9 (C=0)
Data not available in search results C10 (OCHs5)

Note: Specific chemical shift values for each carbon of Dichlorprop-methyl were not available
in the provided search results. The table serves as a template for where the data would be
presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides information on the retention time of the compound and its mass
fragmentation pattern upon electron ionization, which is crucial for identification and
quantification.

Kovats Retention Index:

Column Type Kovats Index

Standard non-polar 1574, 1593, 1576, 1588.5[2]

1607.6, 1598.8, 1567.4, 1574.3, 1578.9,

Semi-standard non-polar
1552.6[2]

Standard polar 2241, 2242[2]
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Mass Spectrometry Data:

The mass spectrum of Dichlorprop-methyl is characterized by several key fragments. The
most abundant ions (m/z) are summarized below.

m/z Value Relative Intensity Putative Fragment Identity
162 High [Cl2C6H30]*

164 High Isotope peak of m/z 162

189 Medium [M - OCHs - COJ*

59 Medium [COOCHSs]*

Note: The relative intensities are qualitative descriptions based on the search results. A full
fragmentation pattern was not available.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Dichlorprop-
methyl.

NMR Spectroscopy

A general protocol for the NMR analysis of pesticides is provided below. This can be adapted
for Dichlorprop-methyl.

2.1.1. Sample Preparation:
o Accurately weigh approximately 1-5 mg of Dichlorprop-methyl standard.

o Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, Acetone-de) to a
final volume of 0.5-0.7 mL in a clean, dry NMR tube.

e Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift
referencing (0 ppm).

2.1.2. NMR Data Acquisition:
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Insert the NMR tube into the spectrometer.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a *H NMR spectrum to confirm the presence and purity of the sample.

Acquire a 3C NMR spectrum. A larger number of scans will be required for 13C due to its
lower natural abundance and sensitivity.

2.1.3. Instrument Parameters (Example):

Spectrometer: Bruker Avance 400 MHz or equivalent

IH NMR:

o Pulse Program: zg30
o Number of Scans: 16-64
o Relaxation Delay: 1-2 s
e 13C NMR:
o Pulse Program: zgpg30 (proton decoupled)
o Number of Scans: 1024 or more

o Relaxation Delay: 2-5 s

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is based on the analysis of Dichlorprop-P in soil, which involves a
derivatization step to form Dichlorprop-methyl prior to GC-MS analysis.

2.2.1. Sample Preparation and Extraction (from soil):

o Extract the soil sample with an appropriate solvent mixture (e.g., acetic acid, methanol, and
water).[3]
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e Perform a solid-phase extraction (SPE) for cleanup.[3]

 Elute the Dichlorprop from the SPE column.[3]

2.2.2. Derivatization to Dichlorprop-methyl:

o The extracted Dichlorprop is methylated using a reagent such as BFs/methanol.[3]

e This reaction converts the carboxylic acid group of Dichlorprop to the methyl ester,
Dichlorprop-methyl, which is more volatile and suitable for GC analysis.[3]

2.2.3. GC-MS Analysis:
 Inject an aliquot of the final extract containing Dichlorprop-methyl into the GC-MS system.

2.2.4. Instrument Parameters (Example):

Gas Chromatograph: Agilent 7890B or equivalent

e Mass Spectrometer: Agilent 5977A MSD or equivalent

e GC Column: HP-5MS (30 m x 0.25 mm x 0.25 um) or equivalent

e Inlet Temperature: 250 °C

e Oven Program:

o Initial Temperature: 70 °C, hold for 2 min

o Ramp: 15 °C/min to 280 °C, hold for 5 min

e Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

e MS Source Temperature: 230 °C

e MS Quadrupole Temperature: 150 °C

 lonization Mode: Electron lonization (El) at 70 eV
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e Scan Range: m/z 40-450

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of

Dichlorprop-methyl.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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